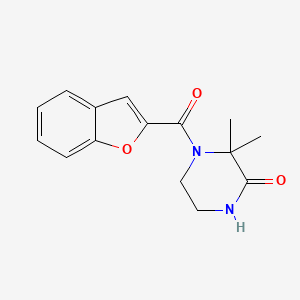

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2)14(19)16-7-8-17(15)13(18)12-9-10-5-3-4-6-11(10)20-12/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXCFWIFDPLFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:

Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Piperazinone Ring

The cyclic amide (lactam) in piperazinone is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Strong acids (e.g., HCl, HSO) can protonate the lactam oxygen, leading to ring opening and formation of a dicarboxylic acid derivative.

-

Basic Hydrolysis : Bases like NaOH may deprotonate the amide nitrogen, facilitating nucleophilic attack by water to yield a diamino dicarboxylate .

Key Factors :

-

Steric hindrance from the 3,3-dimethyl groups may slow hydrolysis compared to non-substituted piperazinones .

-

Typical conditions for lactam hydrolysis involve prolonged heating (80–100°C) with concentrated acids or bases .

Transamidation of the Benzofuran Carbonyl Amide

The benzofuran-2-carbonyl group, attached to the piperazinone nitrogen, may undergo transamidation with primary or secondary amines. For example:

-

Reaction with Piperidine : In a THF solution, the amide bond could react with piperidine to form a new substituted amide, as demonstrated in analogous benzofuran carboxamide systems .

Example Data (Analogous Reaction):

| Amine | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Piperidine | 94 | 1 | |

| Morpholine | 97 | 6 | |

| Tryptamine | 56 | 4 |

Mechanistic Insight :

Transamidation proceeds via nucleophilic attack on the carbonyl carbon, facilitated by Lewis acids or elevated temperatures .

Electrophilic Aromatic Substitution on Benzofuran

The benzofuran ring’s electron-rich furan oxygen allows electrophilic substitution. The 2-carbonyl group directs electrophiles to the C5 position (meta to the carbonyl) .

Potential Reactions :

-

Nitration : HNO/HSO introduces a nitro group at C5.

-

Halogenation : Br/FeBr yields 5-bromo derivatives.

Example :

In Claisen-Schmidt condensations, benzofuran-2-carbonyl derivatives react with aldehydes to form chalcone-like structures .

Functionalization of Piperazinone Nitrogens

The secondary amine in the piperazinone ring (if accessible) can undergo alkylation or acylation:

-

Alkylation : Reaction with methyl iodide or benzyl bromide in the presence of a base (e.g., KCO) forms N-alkylated derivatives .

-

Acylation : Acetyl chloride or acetic anhydride generates acylated products .

Steric Considerations :

The 3,3-dimethyl groups may hinder reactions at the adjacent nitrogen, necessitating forcing conditions .

Reduction of Carbonyl Groups

-

Amide Reduction : LiAlH or BH·THF reduces the benzofuran carbonyl to a methylene group, converting the amide to a secondary amine .

-

Lactam Reduction : Catalytic hydrogenation (H, Pd/C) opens the piperazinone ring to form a piperazine derivative .

Oxidation Reactions

The benzofuran ring is resistant to mild oxidation but may degrade under strong oxidants (e.g., KMnO) to yield carboxylic acids .

Computational and Experimental Insights

-

Steric Effects : The 3,3-dimethyl groups reduce reactivity at the adjacent nitrogen, as shown in SAR studies of similar piperazinone derivatives .

-

Electronic Effects : The benzofuran-2-carbonyl group withdraws electron density, directing electrophiles to C5 and stabilizing the amide against hydrolysis .

For further validation, targeted experiments under the outlined conditions are recommended.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that modifications in the structure can enhance activity against resistant strains of bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing thiadiazole and triazine rings. The specific structural features of N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide may contribute to its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This characteristic positions it as a candidate for developing anti-inflammatory drugs .

Material Science Applications

Polymer Chemistry

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide can serve as a monomer or additive in polymer formulations. Its unique chemical structure can impart desirable properties such as increased thermal stability and enhanced mechanical strength to polymers .

Nanotechnology

In nanotechnology applications, this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals opens avenues for developing targeted therapies with reduced side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

Pathways: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its benzofuran-carbonyl-piperazinone architecture. Below is a comparative analysis with analogous molecules from the evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity :

- The imidazopyridazine group in the PAR2 antagonist enhances steric bulk and aromatic interactions, likely contributing to receptor binding specificity. In contrast, the benzofuran moiety in the target compound may favor interactions with hydrophobic pockets due to its planar, electron-rich nature.

- Benzooxazolone derivatives exhibit anticancer activity, suggesting that electron-deficient heterocycles (e.g., oxazolone) may improve cytotoxicity compared to benzofuran-based analogs.

Piperazine-linked carboxamides (e.g., ) show enhanced solubility due to polar amide bonds, whereas the dimethylpiperazinone in the target compound may reduce solubility but improve membrane permeability.

Molecular Weight and Drug-Likeness :

- The target compound (~328 Da) falls within the ideal range for oral bioavailability, unlike the higher-weight imidazopyridazine analog (~423 Da) , which may face challenges in absorption.

Biological Activity

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a synthetic compound that incorporates a benzofuran moiety, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one can be described as follows:

- Molecular Formula : C_{15}H_{18}N_{2}O_{2}

- Molecular Weight : 262.32 g/mol

The compound features a piperazine ring substituted with a benzofuran carbonyl group, which is pivotal for its biological activity.

Biological Activity Overview

The biological activities of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one have been explored through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. A review by Yempala et al. (2014) noted that benzofuran-based compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one against these pathogens remains to be fully elucidated; however, its structural similarity to other active benzofuran derivatives suggests potential efficacy.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran derivative A | S. aureus | 8 μg/mL |

| Benzofuran derivative B | E. coli | 4 μg/mL |

| 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one | TBD | TBD |

Anticancer Activity

In addition to its antimicrobial properties, benzofuran derivatives have shown promise in cancer therapy. Research indicates that certain benzofuran compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The exact mechanism for 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one remains under investigation but may involve similar pathways.

Case Study: Anticancer Activity

A study conducted on benzofuran derivatives demonstrated that compounds with carbonyl functionalities exhibited significant cytotoxicity against breast cancer cell lines. The study reported IC50 values ranging from 10 to 50 μM for various derivatives . While specific data for our compound is not yet available, it is reasonable to hypothesize that it may exhibit comparable activity due to its structural attributes.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for predicting the biological activity of new compounds. Key factors influencing activity include:

- Substitution Patterns : The position and type of substituents on the benzofuran ring significantly affect potency.

- Functional Groups : Carbonyl groups enhance interaction with biological targets.

Research indicates that modifications to the piperazine ring can also alter pharmacological profiles, potentially increasing selectivity and reducing toxicity .

Q & A

Basic: What are the established synthetic routes for 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one?

Methodological Answer:

A common approach involves coupling benzofuran-2-carbonyl chloride with 3,3-dimethylpiperazin-2-one under reflux conditions in a polar aprotic solvent (e.g., methanol or dichloromethane). The reaction typically employs stoichiometric equivalents of the acyl chloride and piperazinone, followed by purification via vacuum filtration or recrystallization . Key challenges include controlling reaction exothermicity and minimizing by-products like unreacted starting materials.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for confirming the stereochemistry and bond angles of the benzofuran and piperazinone moieties. For instance, SHELX can model torsional angles to verify the planarity of the benzofuran ring and the puckering of the piperazinone heterocycle. High-resolution data (d-spacing < 1.0 Å) are recommended to resolve potential disorder in the dimethyl groups .

Advanced: What receptor binding assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

In vitro radioligand displacement assays (e.g., for serotonin or dopamine receptors) can assess affinity. A protocol involves incubating the compound with membrane-bound receptors (e.g., 5-HT2A), using [³H]ketanserin as a radioligand. Competitive binding curves are analyzed via nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Structural analogs with benzofuran-carboxamide groups have shown affinity for GPCRs, suggesting similar screening strategies .

Advanced: How can reverse-phase HPLC optimize quantification in complex matrices?

Methodological Answer:

Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of methanol:buffer (65:35, v/v). The buffer (pH 4.6) can contain sodium acetate and 1-octanesulfonate to enhance peak symmetry. Detection at 254 nm is effective for benzofuran derivatives. Validate the method with spike-recovery experiments (90–110% recovery) and linearity (R² > 0.995) across 0.1–100 µg/mL .

Basic: What are the key physicochemical properties influencing solubility and stability?

Methodological Answer:

The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, favoring solubility in DMSO or methanol. The 3,3-dimethyl group on the piperazinone increases steric hindrance, potentially reducing hydrolytic degradation. Stability studies indicate room-temperature storage in amber vials under inert gas (N₂) minimizes oxidation .

Advanced: How can molecular docking predict interactions with biological targets?

Methodological Answer:

Using software like AutoDock Vina, input the compound’s 3D structure (generated from PubChem CID or InChI descriptors) and target protein (e.g., retrieved from PDB). Key parameters include a grid box covering the active site and Lamarckian genetic algorithm settings. Docking poses should prioritize hydrogen bonds between the carbonyl group and residues like Asp155 (in 5-HT2A) and hydrophobic interactions with the benzofuran ring .

Advanced: What are common synthetic impurities, and how are they characterized?

Methodological Answer:

Major impurities include unreacted 3,3-dimethylpiperazin-2-one and hydrolyzed benzofuran-2-carboxylic acid. LC-MS (ESI+) in positive ion mode (m/z 200–500) identifies these species. For example, the parent compound (MW 296.3) shows [M+H]⁺ at m/z 297.3, while the hydrolyzed acid appears at m/z 177.1. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes these .

Advanced: How does pH affect the compound’s stability in aqueous solutions?

Methodological Answer:

Conduct accelerated stability studies at pH 3.0, 7.4, and 9.0 (37°C). Use HPLC to monitor degradation over 7 days. The compound is most stable at pH 7.4 (PBS buffer), with <5% degradation. Acidic conditions (pH 3.0) promote hydrolysis of the carbonyl group, while alkaline conditions (pH 9.0) induce ring-opening of the piperazinone. Buffers with radical scavengers (e.g., ascorbic acid) mitigate oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.